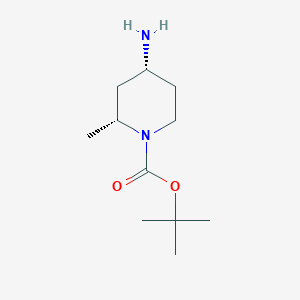![molecular formula C11H11ClF3N3O3S B1405491 2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide CAS No. 1431555-13-3](/img/structure/B1405491.png)
2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide
概要
説明
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to benzene, pyridine has a ring structure, but one of the carbon atoms is replaced by a nitrogen atom . The compound also contains a trifluoromethyl group (-CF3), which is a common functional group in organofluorine chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Typically, pyridine derivatives can undergo reactions such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross coupling .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. Trifluoromethyl groups are known to increase the stability and lipophilicity of organic compounds .科学的研究の応用
Sulfonamide Applications and Innovations
Sulfonamides, including 2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide, play a crucial role in various clinical and industrial applications. The sulfonamide moiety is integral to numerous drugs like diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent developments in this domain include novel drugs like apricoxib and pazopanib, showcasing sulfonamides' versatility. The contemporary research emphasizes the need for novel sulfonamides, particularly as selective antiglaucoma drugs, antitumor agents, and diagnostic tools, suggesting that this structural motif will continue to be a cornerstone in pharmaceutical innovations (Carta, Scozzafava, & Supuran, 2012).
Environmental Concerns and Alternatives
Per- and polyfluoroalkyl substances (PFASs), chemically related to sulfonamides, are recognized as emerging persistent organic pollutants. These compounds, used extensively in industrial and consumer products, pose environmental and health risks due to their persistence, bioaccumulation, and potential toxicity. Recent research has highlighted the need for new compounds to replace PFASs, focusing on understanding the environmental fate and effects of alternative PFAS compounds. However, the alternatives also exhibit comparable or even more severe potential toxicity than legacy PFASs, indicating the complexity and challenges in identifying environmentally safe alternatives (Wang et al., 2019).
Chemotherapy and Antitumor Applications
Sulfonamides, including this compound, have shown potential in chemotherapy, particularly as antitumor agents. For instance, pazopanib, a multi-targeted receptor tyrosine kinase inhibitor, demonstrates significant antitumor activity. The ongoing research and patents in this field focus on developing novel sulfonamides with enhanced efficacy and specificity for tumor-associated isoforms, highlighting their potential in cancer treatment and diagnostics (Carta, Scozzafava, & Supuran, 2012).
Environmental Remediation
The environmental impact of sulfonamides and related compounds has led to research on their removal from aqueous solutions. Techniques like adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been explored to mitigate the environmental presence of these persistent organic pollutants. Research emphasizes sustainable development of technology, focusing on feasibility, cost, and the synergistic effects of nanocomposites or polymers in removing toxic contaminants through adsorption or photocatalytic degradation (Prasannamedha & Kumar, 2020).
作用機序
Target of Action
The compound contains a pyridine ring, which is a common structural motif in many bioactive molecules. Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The compound also contains a trifluoromethyl group, which is often used in medicinal chemistry to enhance the metabolic stability and lipophilicity of drug candidates . This group could potentially influence the compound’s interaction with its target.
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many pyridine derivatives are involved in pathways related to signal transduction, enzymatic reactions, and ion channel regulation .
Pharmacokinetics
The compound’s pharmacokinetic properties would depend on various factors, including its solubility, stability, and permeability. The presence of the ethoxycarbonyl group might enhance its solubility, while the trifluoromethyl group could improve its metabolic stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl N-[[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O3S/c1-2-21-10(20)18-17-8(19)5-22-9-4-6(11(13,14)15)3-7(12)16-9/h3-4H,2,5H2,1H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNBJYBDKPVZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


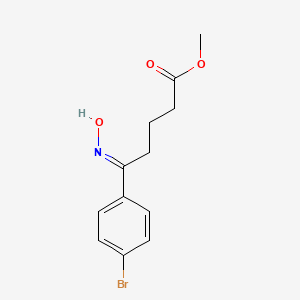


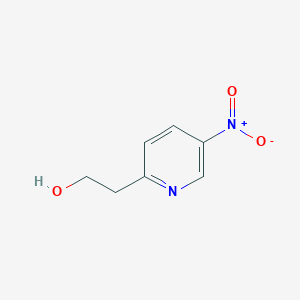
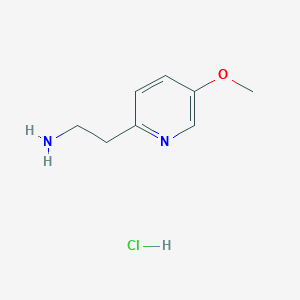
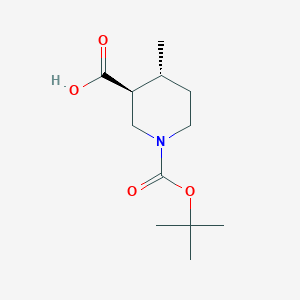

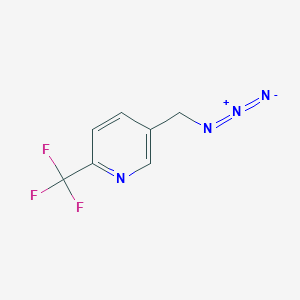



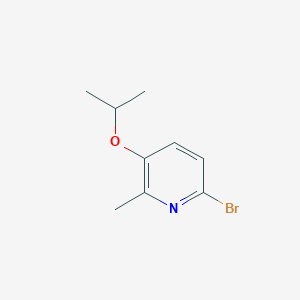
![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)
